![molecular formula C15H20N2O2S B2510773 N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide CAS No. 1311888-62-6](/img/structure/B2510773.png)
N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide, also known as CMSP, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. The inhibition of FAAH by CMSP has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide involves the inhibition of FAAH, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide increases levels of endocannabinoids, which bind to cannabinoid receptors in the body to produce a range of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide are primarily due to the increased levels of endocannabinoids in the body. These effects include pain relief, anti-inflammatory effects, and neuroprotection. N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide has also been shown to have anti-cancer effects, by inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide for lab experiments is its potency as a FAAH inhibitor. This allows for the precise manipulation of endocannabinoid levels in the body, which can be used to study their physiological effects. However, one limitation of N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide is its relatively short half-life, which requires frequent dosing in animal studies.
Orientations Futures
There are several future directions for research on N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide. One area of interest is the development of more potent and selective FAAH inhibitors, which may have fewer side effects than N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide. Another area of interest is the investigation of the anti-cancer effects of N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide, and its potential use in cancer therapy. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide, and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide involves the reaction of 4-methoxyphenyl thiol with 1-cyanobutyl bromide, followed by the addition of 2-bromoacetyl bromide. The resulting product is then treated with ammonia to yield N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide. This synthesis method has been successfully replicated in several studies, with high yields and purity.
Applications De Recherche Scientifique
N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide has been extensively studied for its potential therapeutic applications. The inhibition of FAAH by N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide has been shown to increase levels of endocannabinoids in the body, which are known to have a range of physiological effects, including pain relief, anti-inflammatory effects, and neuroprotection. This makes N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide a promising candidate for the treatment of a range of conditions, including chronic pain, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
N-(1-cyanobutyl)-2-(4-methoxyphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-4-5-12(10-16)17-15(18)11(2)20-14-8-6-13(19-3)7-9-14/h6-9,11-12H,4-5H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIIHLSIPYSFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C(C)SC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

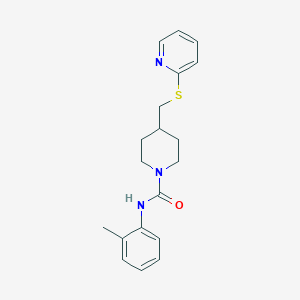
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2510693.png)
![N-cyclopropyl-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2510694.png)
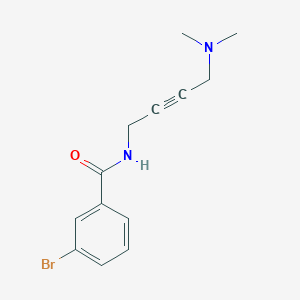
![4-allyl-3-[(3-methylbenzyl)sulfanyl]-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2510699.png)
![[3-Fluoro-4-(thiomorpholin-4-ylmethyl)phenyl]boronic acid](/img/structure/B2510700.png)
![(30E,34E)-2,6,10,14,18,22,26,30,34-nonamethyl-36-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexatriaconta-2,30,34-triene-6,10,14,18,22,26-hexol](/img/structure/B2510701.png)
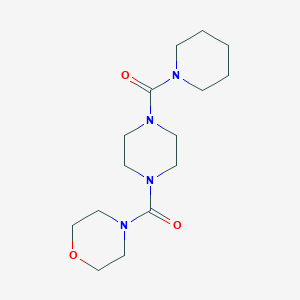
![[1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol](/img/structure/B2510704.png)
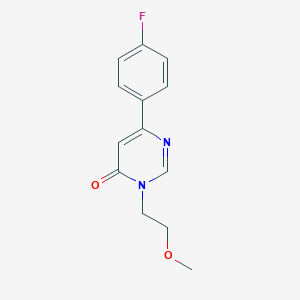
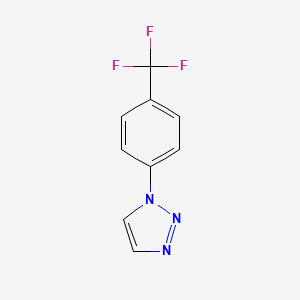
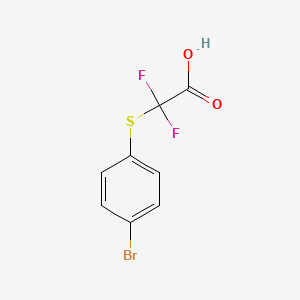
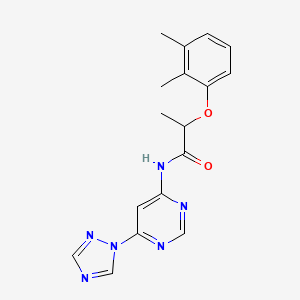
![4-(1-methyl-2,4-dioxo-7-phenyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2510711.png)